(1H-Indazol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-Indazol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Indazol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone typically involves multi-step organic reactions. One common method includes the condensation of indazole derivatives with quinoline-based intermediates under controlled conditions. The reaction often requires catalysts such as palladium or copper to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as chromatography, is essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(1H-Indazol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the indazole or quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1H-Indazol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may have applications in treating diseases such as cancer or neurological disorders due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1H-Indazol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-Triazole Compound with Dichlorocobalt
- 3-Fluoro-7-Hydroxy-Chroman-2,4-Dione Compound with (1,4)Dioxane
Uniqueness
Compared to similar compounds, (1H-Indazol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone stands out due to its unique combination of indazole and quinoline moieties. This structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
821767-48-0 |
---|---|
Molecular Formula |
C24H18N4O |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
1H-indazol-3-yl-[2-(quinolin-6-ylmethylamino)phenyl]methanone |
InChI |
InChI=1S/C24H18N4O/c29-24(23-18-7-1-4-10-22(18)27-28-23)19-8-2-3-9-21(19)26-15-16-11-12-20-17(14-16)6-5-13-25-20/h1-14,26H,15H2,(H,27,28) |
InChI Key |
HBSXWFBLJONDCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)C3=CC=CC=C3NCC4=CC5=C(C=C4)N=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.